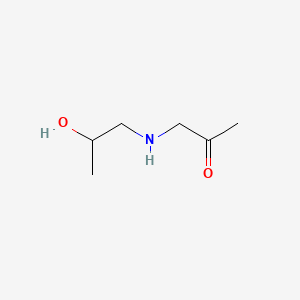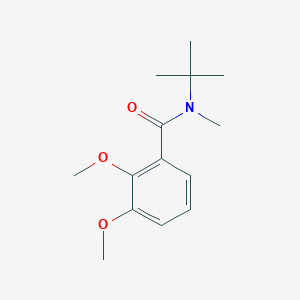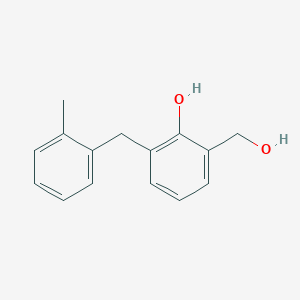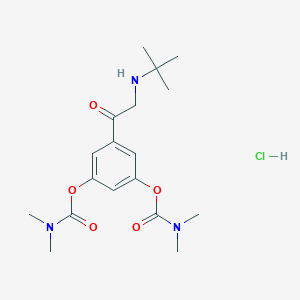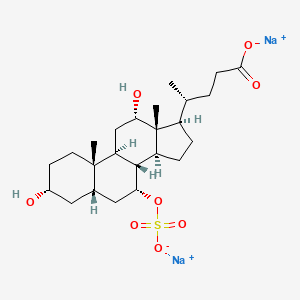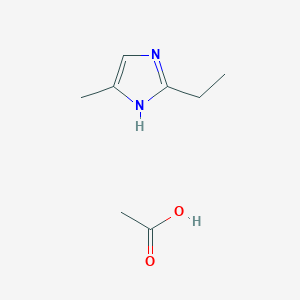
2-Ethyl-4-methyl imidazole acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-methyl imidazole acetate is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their versatility and are used in various applications, including pharmaceuticals, agrochemicals, and industrial processes . The addition of ethyl and methyl groups to the imidazole ring enhances its chemical properties, making it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methyl imidazole acetate typically involves the cyclization of diamines with nitriles. One common method includes the reaction of diamine and propionitrile under specific temperature conditions (80-110°C and 120-140°C) with a catalyst . The product undergoes dehydrogenation using raney nickel at 170-200°C to yield 2-Ethyl-4-methyl imidazole .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4-methyl imidazole acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of saturated derivatives.
Substitution: The ethyl and methyl groups on the imidazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Applications De Recherche Scientifique
2-Ethyl-4-methyl imidazole acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-methyl imidazole acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, making the compound useful in medicinal chemistry and drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl imidazole
- 4-Methyl imidazole
- 2-Ethyl imidazole
- 4-Ethyl imidazole
Uniqueness
2-Ethyl-4-methyl imidazole acetate is unique due to the presence of both ethyl and methyl groups on the imidazole ring. This dual substitution enhances its chemical reactivity and stability, making it more versatile compared to other imidazole derivatives .
Propriétés
Numéro CAS |
7538-98-9 |
|---|---|
Formule moléculaire |
C8H14N2O2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
acetic acid;2-ethyl-5-methyl-1H-imidazole |
InChI |
InChI=1S/C6H10N2.C2H4O2/c1-3-6-7-4-5(2)8-6;1-2(3)4/h4H,3H2,1-2H3,(H,7,8);1H3,(H,3,4) |
Clé InChI |
OBQCWYWUAMLDAT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=C(N1)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


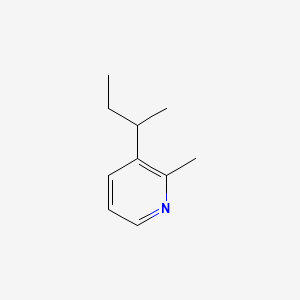
![(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B13838731.png)

![tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13838735.png)

![2-Bromo-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13838744.png)
![(2R)-4-amino-N-[(1S,4R)-5-amino-2-[(2R,5R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,5R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B13838752.png)
